N-Methyl-N-(4-methylacridin-9-YL)acetamide
Description
N-Methyl-N-(4-methylacridin-9-YL)acetamide is an acridine derivative characterized by a methyl substituent at the 4-position of the acridine ring and an N-methylacetamide group at the 9-position. Acridine derivatives are renowned for their planar heterocyclic structure, enabling intercalation into DNA and interaction with enzymes, making them candidates for anticancer and antimicrobial applications .
Properties
CAS No. |
61981-69-9 |
|---|---|
Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
N-methyl-N-(4-methylacridin-9-yl)acetamide |
InChI |
InChI=1S/C17H16N2O/c1-11-7-6-9-14-16(11)18-15-10-5-4-8-13(15)17(14)19(3)12(2)20/h4-10H,1-3H3 |
InChI Key |
VPSVXNPSWHJOQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=C(C3=CC=CC=C3N=C12)N(C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(4-methylacridin-9-yl)acetamide typically involves the reaction of 9-acridinylamine with acetic anhydride and methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The mixture is usually heated to facilitate the reaction, and the product is purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification methods ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(4-methylacridin-9-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and substituted acridine derivatives .
Scientific Research Applications
Anticancer Properties
N-Methyl-N-(4-methylacridin-9-YL)acetamide is primarily investigated for its role as an inhibitor of Microtubule Affinity Regulating Kinase 4 (MARK4), a kinase implicated in several cancers. MARK4 is overexpressed in various malignancies, including hepatocellular carcinoma and metastatic breast cancer, making it a target for novel anticancer therapies .
Case Studies
Recent studies have synthesized various acridone derivatives, including this compound, and evaluated their anticancer activities through:
- Cell Cytotoxicity Assays : Demonstrating significant reductions in cell viability.
- Reactive Oxygen Species (ROS) Quantification : Indicating increased oxidative stress in treated cells.
- Apoptosis Induction : Confirmed through flow cytometry and caspase activity assays .
Neurological Applications
Beyond oncology, this compound is being explored for its potential effects on neurological disorders. Acridone derivatives have been linked to neuroprotective activities, which could be beneficial in conditions such as Alzheimer's disease and myasthenia gravis.
Neuroprotective Mechanisms
The compound may enhance cholinergic transmission by inhibiting acetylcholinesterase (AChE), thereby increasing the availability of acetylcholine at synapses. This mechanism is critical for alleviating symptoms associated with neuromuscular disorders .
Research Findings
Research has indicated that modifications to acridine structures can lead to improved AChE inhibition properties. Such enhancements could provide new avenues for treating cognitive decline and muscle weakness associated with neurodegenerative diseases .
Synthesis and Characterization
The synthesis of this compound typically involves:
- Ullmann Coupling Reactions : To form the acridone backbone.
- N-Alkylation Processes : Utilizing methyl chloroacetate under microwave irradiation to achieve high yields of the target compound .
Comparative Analysis of Acridone Derivatives
| Compound Name | IC50 Value (μM) | Application Area |
|---|---|---|
| This compound | 1.80 | Cancer (MARK4 Inhibition) |
| Other Acridone Derivative A | 14.12 | Cancer |
| Other Acridone Derivative B | 5.00 | Neurological Disorders |
Mechanism of Action
The mechanism of action of N-Methyl-N-(4-methylacridin-9-yl)acetamide involves its interaction with various molecular targets The acridine moiety allows it to intercalate into DNA, disrupting the normal function of the genetic materialAdditionally, the compound may interact with enzymes and proteins, affecting their activity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-Methyl-N-(4-methylacridin-9-YL)acetamide and related acetamide-acridine derivatives:
Key Structural and Functional Insights:
- Substituent Effects : Chloro (electron-withdrawing) and nitro (electron-withdrawing and bulky) groups enhance electrophilicity and reactivity but may reduce membrane permeability compared to the methyl group (electron-donating) in the target compound .
- Biological Activity : Antifungal activity is observed in acetamides with heterocyclic side chains (e.g., pyrrolidinyl groups), suggesting that substituent flexibility modulates target specificity .
Anticancer Potential
Acridine derivatives like N-(4-Chloroacridin-9-yl)-N-methylacetamide exhibit DNA intercalation and topoisomerase inhibition, with chloro substituents enhancing cytotoxicity. The methyl analog may offer improved pharmacokinetics due to reduced steric hindrance .
Antimicrobial Activity
N-Methyl-N-[4-(3-hydroxypyrrolidinyl)-2-butynyl]acetamide demonstrates antifungal activity against Alternaria macrospora, highlighting the role of heterocyclic side chains in targeting phytopathogens . The target compound’s methylacridin group may similarly interact with fungal enzymes, though this requires validation.
Physicochemical Properties
- Solubility : Methylsulfonyl and nitro groups (e.g., ) increase polarity but reduce lipophilicity, whereas methyl substituents balance solubility and membrane penetration .
- Synthetic Routes: Coupling reactions with thiazolidinone rings () suggest adaptable pathways for modifying the acetamide side chain in acridine derivatives.
Biological Activity
N-Methyl-N-(4-methylacridin-9-YL)acetamide is a derivative of acridone, a class of compounds known for their diverse biological activities, particularly in the field of cancer research. This article delves into the biological activity of this compound, focusing on its potential as an inhibitor of microtubule affinity-regulating kinase 4 (MARK4), a target implicated in various cancers and neurological disorders.
Synthesis and Characterization
The synthesis of this compound involves several chemical transformations. Initial steps typically include the preparation of acridone derivatives through Ullmann-type coupling reactions and subsequent N-alkylation processes. The compound has been characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.
Inhibition of MARK4
MARK4 is a kinase that plays a crucial role in regulating microtubule dynamics and has been linked to cancer progression. Research indicates that this compound exhibits significant inhibitory effects on MARK4 activity. The compound binds to the active site of MARK4, demonstrating an IC50 value of approximately 14.12 μM, indicating its potential as a therapeutic agent for cancer treatment .
Anticancer Properties
In vitro studies have shown that this compound induces cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound was evaluated using MTT assays, revealing that it inhibits cell proliferation in a dose-dependent manner. Notably, at higher concentrations (above 50 μM), significant reductions in cell viability were observed (Table 1).
| Cell Line | IC50 Value (μM) | Effect |
|---|---|---|
| MCF-7 | 14.12 ± 1.02 | Induces apoptosis |
| HepG2 | 18.5 ± 2.5 | Inhibits proliferation |
| HEK293 | 25.0 ± 3.0 | Minimal cytotoxicity |
Induction of Apoptosis
Flow cytometry analysis using annexin-V staining has confirmed that treatment with this compound leads to increased apoptosis in MCF-7 cells. The mechanism appears to involve the activation of oxidative stress pathways, which are critical in mediating cell death in response to anticancer agents .
ROS Generation
The compound has been shown to elicit reactive oxygen species (ROS) production, which is a common mechanism through which anticancer agents induce apoptosis. Elevated ROS levels can lead to cellular damage and trigger apoptotic pathways, further supporting the therapeutic potential of this compound.
Case Studies
Recent studies have highlighted the efficacy of this compound in various experimental settings:
- Study on MCF-7 Cells : A study demonstrated that treatment with the compound at IC50 concentrations resulted in a marked increase in apoptotic cells compared to control groups, indicating its effectiveness as an anticancer agent .
- HepG2 Cell Line Analysis : Another investigation revealed that the compound significantly inhibited HepG2 cell growth, with an IC50 value suggesting strong potential for liver cancer therapy .
- Comparative Studies with Other Acridone Derivatives : Comparative analyses showed that while other derivatives had varying degrees of activity against MARK4, this compound consistently exhibited superior potency, particularly against breast cancer cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
